4-Azido-2-bromo-1-fluorobenzene
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Overview
Description
4-Azido-2-bromo-1-fluorobenzene is an organic compound with the molecular formula C6H3BrFN3. It is a derivative of benzene, where the hydrogen atoms are substituted with azido, bromo, and fluoro groups.
Mechanism of Action
Target of Action
As a benzene derivative, it is likely to interact with various biological molecules through electrophilic aromatic substitution .
Mode of Action
The mode of action of 4-Azido-2-bromo-1-fluorobenzene involves electrophilic aromatic substitution . The process involves two steps:
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable azide source, such as sodium azide, reacts with 2-bromo-1-fluorobenzene under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for 4-Azido-2-bromo-1-fluorobenzene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-bromo-1-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under suitable conditions.
Electrophilic Aromatic Substitution: The bromo and fluoro substituents can direct electrophilic substitution reactions to specific positions on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted azides.
Electrophilic Aromatic Substitution: Formation of substituted bromo-fluoro-benzenes.
Reduction: Formation of 4-amino-2-bromo-1-fluorobenzene.
Scientific Research Applications
4-Azido-2-bromo-1-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-Azido-1-bromo-2-fluorobenzene
- 4-Azido-2-chloro-1-fluorobenzene
- 4-Azido-2-bromo-1-chlorobenzene
Uniqueness
4-Azido-2-bromo-1-fluorobenzene is unique due to the combination of azido, bromo, and fluoro substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic applications and research purposes .
Properties
IUPAC Name |
4-azido-2-bromo-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINUABSPOUCRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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